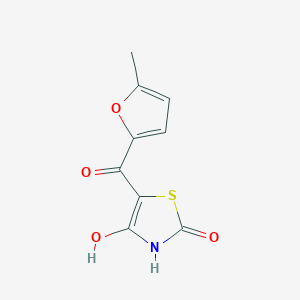![molecular formula C7H7NS B12889898 7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
7-Methylpyrrolo[2,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring fused together This compound is of significant interest due to its unique structural properties and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrrolo[2,1-b]thiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of thiazole derivatives with pyrrole derivatives under specific conditions can lead to the formation of the desired compound. Catalysts such as palladium or copper are often used to facilitate these reactions. Additionally, microwave irradiation has been employed to enhance the reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Tetrakispyridinecobalt (II) dichromate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetyl chloride).
Major Products Formed:
- Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.
- Reduced derivatives with hydrogenated ring systems.
- Substituted derivatives with various functional groups attached to the ring system .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The biological activities of 7-Methylpyrrolo[2,1-b]thiazole derivatives include antimicrobial, antifungal, antioxidant, and antiviral properties.
Medicine: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against certain cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methylpyrrolo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
7-Methylpyrrolo[2,1-b]thiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolo[1,2-a]imidazole, pyrrolo[2,1-b]thiazole derivatives with different substituents, and other fused heterocyclic compounds.
Uniqueness: The presence of both nitrogen and sulfur atoms in the fused ring system of this compound contributes to its distinct reactivity and biological activities.
Propiedades
Fórmula molecular |
C7H7NS |
|---|---|
Peso molecular |
137.20 g/mol |
Nombre IUPAC |
7-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3 |
Clave InChI |
IMRGOMWUXHOYBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2N(C=C1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



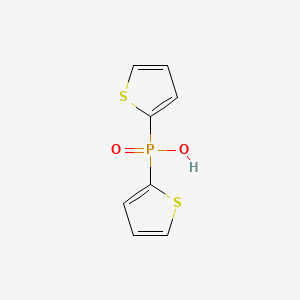
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
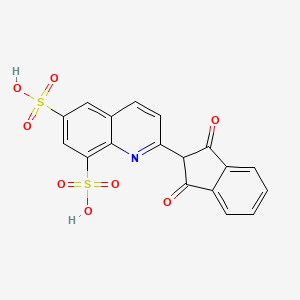
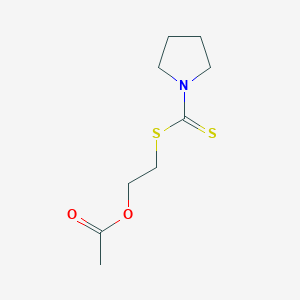
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
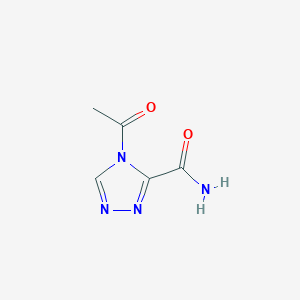


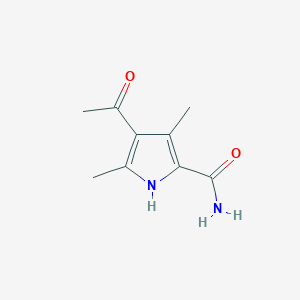
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
